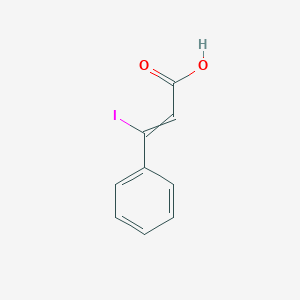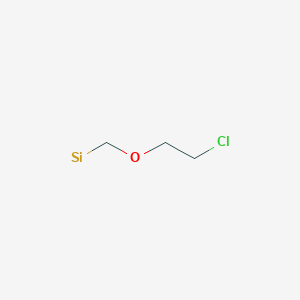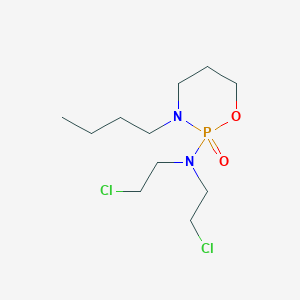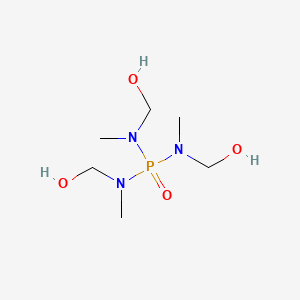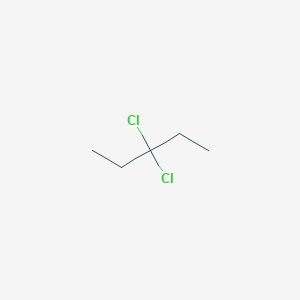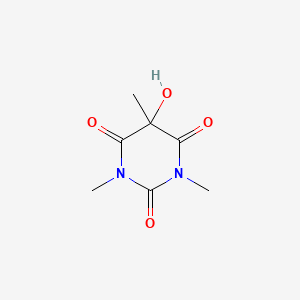
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is a derivative of pyrimidinetrione, a class of compounds known for their diverse applications in medicinal chemistry and material science. This compound features a pyrimidine ring with three keto groups and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea and malonic acid derivatives.
Cyclization Reaction: The starting materials undergo a cyclization reaction under acidic or basic conditions to form the pyrimidine ring.
Methylation: The methyl groups at the 1, 3, and 5 positions are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Functionalized pyrimidinetrione derivatives.
科学研究应用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA/RNA synthesis.
相似化合物的比较
Similar Compounds
Barbituric Acid: A well-known pyrimidinetrione derivative with sedative and hypnotic properties.
Thiobarbituric Acid: Similar structure with a sulfur atom replacing one of the oxygen atoms, used in various chemical assays.
Alloxan: Another pyrimidinetrione derivative known for its use in diabetes research.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinetrione derivatives.
属性
CAS 编号 |
23450-35-3 |
|---|---|
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
5-hydroxy-1,3,5-trimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O4/c1-7(13)4(10)8(2)6(12)9(3)5(7)11/h13H,1-3H3 |
InChI 键 |
AHURIJUSYNNJFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N(C1=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


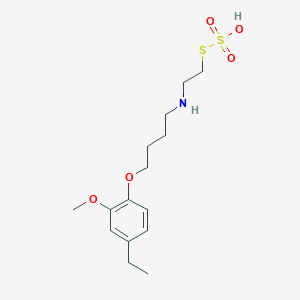
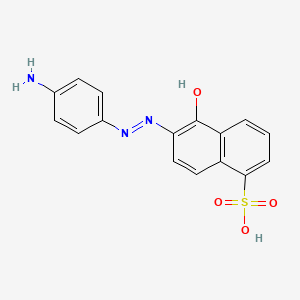
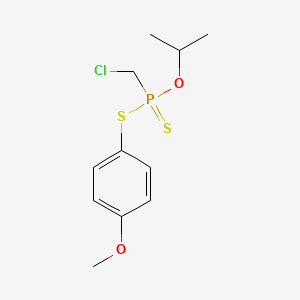
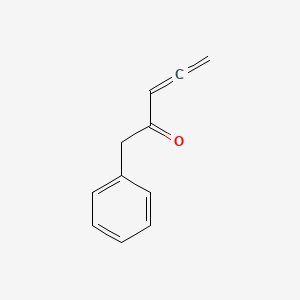
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
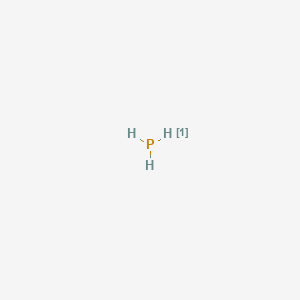

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
